2-Bromoethyl trityl ether
Overview
Description
2-Bromoethyl trityl ether is an organobromine compound that is also an ether. It is used in various chemical syntheses and has applications in the manufacture of pharmaceuticals and crown ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2-Bromoethyl trityl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the trityl alcohol is first converted to its alkoxide form using a strong base like sodium hydride. This alkoxide then reacts with 2-bromoethyl bromide to form the desired ether.
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl trityl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium azide would yield an azide derivative.
Elimination Reactions: The major product is typically an alkene.
Scientific Research Applications
2-Bromoethyl trityl ether is used in various scientific research applications:
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-Bromoethyl trityl ether primarily involves its role as a protecting group. The trityl group stabilizes the ether linkage, preventing unwanted reactions at the protected alcohol site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
2-Bromoethyl ether: Another organobromine ether used in similar applications.
Bis(2-bromoethyl) ether: Used in the manufacture of pharmaceuticals and crown ethers.
Uniqueness: 2-Bromoethyl trityl ether is unique due to the presence of the trityl group, which provides additional stability and selectivity in chemical reactions. This makes it particularly useful as a protecting group in organic synthesis .
Properties
IUPAC Name |
[2-bromoethoxy(diphenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQAQRIPXQLTME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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